molecular formula C15H16ClNO6 B2699136 5-(((4-Chloro-2,5-dimethoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 370850-05-8

5-(((4-Chloro-2,5-dimethoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B2699136
CAS RN: 370850-05-8
M. Wt: 341.74
InChI Key: PSUDKHOBHPBQDU-UHFFFAOYSA-N
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Description

The compound is a derivative of 2,5-Dimethoxy-4-chloroamphetamine (DOC), a psychedelic drug of the phenethylamine and amphetamine chemical classes . DOC is a substituted alpha-methylated phenethylamine .


Synthesis Analysis

The synthesis of similar compounds involves the catalytic reduction of nitrobenzene derivatives . For example, 4-chloro-2,5-dimethoxyaniline can be prepared by catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene .


Molecular Structure Analysis

The molecular structure of DOC, a related compound, includes a phenethylamine core, which is a common structure in bioactive compounds . The phenethylamine equivalent (lacking the alpha-methyl group) is 2C-C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Reactions : The compound 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, which is structurally similar to the requested compound, is synthesized from related derivatives, demonstrating its potential in synthetic chemistry. This synthesis showcases the compound's role in producing various chemical derivatives, expanding its applicability in chemical synthesis (Al-Sheikh et al., 2009).

  • Structural Analysis : The structural analysis of compounds similar to the requested chemical, such as 5-[3-(4-methylphenyl)- and 5-[3-(4-chlorophenyl)-2-propenylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, reveals their crystalline properties, indicating potential for material science and crystallography studies (Low et al., 2002).

  • Antimicrobial Activity : Derivatives of 5-(((4-Chloro-2,5-dimethoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit notable antimicrobial activity against various bacteria and fungi, suggesting its potential use in developing new antimicrobial agents (Ghorab et al., 2017).

  • Pyrolytic Generation Studies : Studies on the pyrolytic generation of methyleneketene from related compounds, such as 2,2,5-trimethyl-5-phenylseleno-1,3-dioxan-4,6-dione, provide insights into the thermal behavior and stability of these compounds, essential for applications in thermal analysis and material sciences (Brown et al., 1976).

Applications in Drug Development and Materials Science

  • Drug Precursor Synthesis : The compound is used for synthesizing 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are important as drug precursors or potential ligands, indicating its importance in pharmaceutical research (Dotsenko et al., 2019).

  • Theoretical Investigations in Chemistry : Theoretical investigations of the reactions involved in the preparation of derivatives of the compound, including tetraketones, provide valuable insights into the chemical behavior of these compounds, contributing to a deeper understanding of their reaction mechanisms (Silva et al., 2018).

  • Optical and Electrochemical Properties : Studies on the optical, electrochemical, and thermal properties of Meldrum acid derivatives related to the compound under investigation reveal significant insights into its potential applications in materials science and electronics (Antunes et al., 2021).

Mechanism of Action

DOC, a related compound, acts as a selective 5-HT2A and 5-HT2C receptor partial agonist . Its psychedelic effects are mediated via its actions on the 5-HT2A receptor .

properties

IUPAC Name

5-[(4-chloro-2,5-dimethoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO6/c1-15(2)22-13(18)8(14(19)23-15)7-17-10-6-11(20-3)9(16)5-12(10)21-4/h5-7,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUDKHOBHPBQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC(=C(C=C2OC)Cl)OC)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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